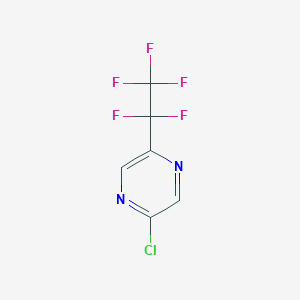
2-Chloro-5-pentafluoroethyl-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-pentafluoroethyl-pyrazine is an organic compound with the molecular formula C6H2ClF5N2 It is a derivative of pyrazine, characterized by the presence of a chlorine atom and a pentafluoroethyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-pentafluoroethyl-pyrazine typically involves the reaction of 2-chloropyrazine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-pentafluoroethyl-pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazines with various functional groups.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-5-pentafluoroethyl-pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-pentafluoroethyl-pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the chlorine atom can participate in hydrogen bonding or halogen bonding interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-trifluoromethyl-pyrazine: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-Chloro-5-difluoromethyl-pyrazine: Contains a difluoromethyl group.
2-Chloro-5-fluoromethyl-pyrazine: Contains a fluoromethyl group.
Uniqueness
2-Chloro-5-pentafluoroethyl-pyrazine is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H2ClF5N2 |
|---|---|
Molecular Weight |
232.54 g/mol |
IUPAC Name |
2-chloro-5-(1,1,2,2,2-pentafluoroethyl)pyrazine |
InChI |
InChI=1S/C6H2ClF5N2/c7-4-2-13-3(1-14-4)5(8,9)6(10,11)12/h1-2H |
InChI Key |
AIIIECFGQCDKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


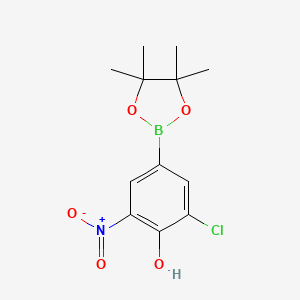

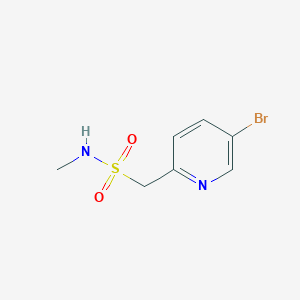
![[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate](/img/structure/B11756840.png)
![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B11756841.png)
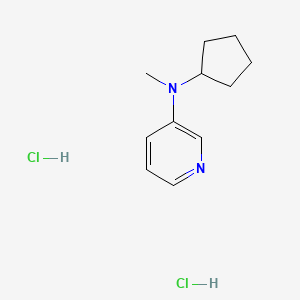
![9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11756853.png)
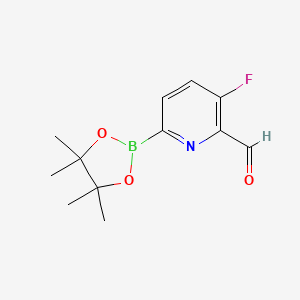
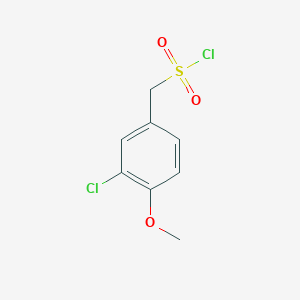
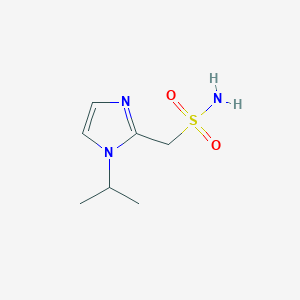
![7-Chloro-5-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756882.png)
![3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11756884.png)
![Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B11756897.png)
![[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756913.png)
